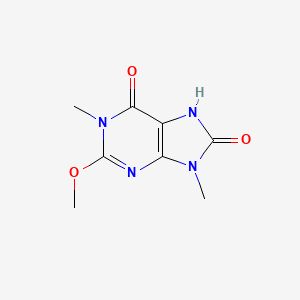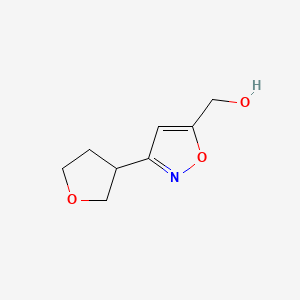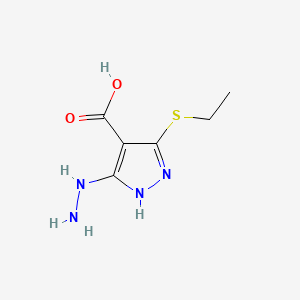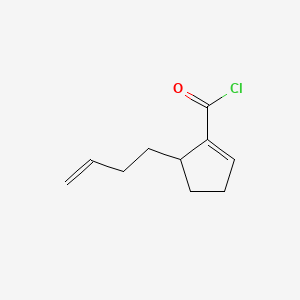
Liberine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Liberine is an isolate found in coffee beans, tea, cola nuts, guarana, cocoa, and yerba mate . It is a purine alkaloid of the methoxiuric acid group .
Synthesis Analysis
Methylliberine, a methoxiuric acid, is a caffeine metabolite present at low levels in various Coffea plants . Methylliberine is found at low levels in plants of the genus Coffea and is a metabolite of caffeine, via a theacrine intermediate, that is likely further metabolized to liberine as an end product .
Molecular Structure Analysis
The molecular formula of Liberine is C8H10N4O3 . Its average mass is 210.190 Da and its mono-isotopic mass is 210.075287 Da .
Physical And Chemical Properties Analysis
Liberine has a molecular formula of C8H10N4O3, an average mass of 210.190 Da, and a mono-isotopic mass of 210.075287 Da .
Scientific Research Applications
Metabolism of Purine Alkaloids in Coffee Plants : A study by Petermann and Baumann (1983) explored the metabolism of purine alkaloids in the leaves of various Coffea species, including Coffea liberica. They found that these species convert precursors to the same radioactive products through various maturity stages, where liberine (O(2), 1,9-thrimethyluric acid) accumulates during certain stages. This study is significant for understanding the biochemical pathways in coffee plants (Petermann & Baumann, 1983).
Liberase for Isolation of Human Ovarian Follicles : Dolmans et al. (2006) evaluated the effectiveness of Liberase, a standardized mixture of purified enzymes, for isolating human ovarian follicles. Their findings suggest that Liberase is effective in isolating viable follicles with unaltered morphology and ultrastructure, presenting a promising alternative for reproductive research and applications (Dolmans et al., 2006).
Histamine Synthesis and Wound Healing : Fitzpatrick and Fisher (1982) investigated the relationship between various compounds, including liberators of histamine, and wound healing. They found that a histamine liberator enhanced skin strength and collagen deposition at wound sites, indicating a potential role for histamine in therapeutic applications related to wound healing (Fitzpatrick & Fisher, 1982).
properties
IUPAC Name |
2-methoxy-1,9-dimethyl-7H-purine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-11-5-4(9-7(11)14)6(13)12(2)8(10-5)15-3/h1-3H3,(H,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVFNSHOEYLXJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=N2)OC)C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045662 |
Source


|
| Record name | Liberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Liberine | |
CAS RN |
56119-16-5 |
Source


|
| Record name | Liberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIBERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W7FN2S6JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Benzhydrylazetidin-3-yl)oxy-[2-imino-6-methyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridin-1-ium-3-ylidene]methanolate](/img/structure/B571165.png)

![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)





